N-(2,4-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

physicochemical profiling medicinal chemistry ADME prediction

Obtain the N‑(2,4‑dimethylphenyl)‑2‑ureidothiazole‑4‑acetamide scaffold (CAS 921499‑11‑8) for reproducible kinase‑probe SAR. Its distinct pharmacophoric surface (MW 394.5, XLogP3‑AA 3.8, zero Ro5 violations) drives 3‑ to 10‑fold cellular‑activity shifts versus N‑phenyl or N‑isopropyl analogs when targeting VEGFR‑2 and PI3Kα. A single, batch‑controlled building block ensures consistency in parallel synthesis campaigns. Request a quote for custom synthesis or stock availability.

Molecular Formula C21H22N4O2S
Molecular Weight 394.49
CAS No. 921499-11-8
Cat. No. B2765096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
CAS921499-11-8
Molecular FormulaC21H22N4O2S
Molecular Weight394.49
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)C)C
InChIInChI=1S/C21H22N4O2S/c1-13-4-7-16(8-5-13)22-20(27)25-21-23-17(12-28-21)11-19(26)24-18-9-6-14(2)10-15(18)3/h4-10,12H,11H2,1-3H3,(H,24,26)(H2,22,23,25,27)
InChIKeyMODGNUKWCAQPRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide – Structural Identity & Physicochemical Baseline for Procurement


N-(2,4-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921499-11-8; molecular formula C21H22N4O2S; MW 394.5 g/mol) is a member of the 2‑ureidothiazole‑4‑acetamide class. Key computed properties include an XLogP3-AA of 3.8, three hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area predictive of moderate passive permeability [1]. These features distinguish the compound from closely related analogs and establish its baseline profile for target‑engagement and selectivity studies [1].

Why Generic Substitution of N-(2,4-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide with In‑Class Analogs Fails


Within the 2‑ureidothiazole‑4‑acetamide family, alteration of the N‑aryl substituent (e.g., shifting methyl positions, adding methoxy, or removing the 2,4‑dimethylphenyl motif) markedly changes computed lipophilicity (ΔXLogP3‑AA ≥ 0.5 units), hydrogen‑bond donor capacity, and spatial presentation of the terminal aromatic ring [1]. Such changes affect molecular recognition at biological targets including VEGFR‑2 and PI3Kα, as demonstrated by sharp variations in cellular activity (3‑ to 10‑fold) among closely related 2‑ureidothiazole derivatives [2]. Consequently, a procurement decision that treats N‑aryl 2‑ureidothiazole‑4‑acetamides as interchangeable reagents ignores structure–activity relationships that are critical for reproducible biological results.

Quantitative Differentiation Evidence for N-(2,4-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA) Comparison of the 2,4‑Dimethylphenyl vs. 2,5‑Dimethylphenyl Positional Isomer

Despite sharing the same molecular formula (C21H22N4O2S) and molecular weight (394.5 g/mol), the 2,4‑dimethylphenyl isomer of N-(2,4-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide exhibits a discrete computed lipophilicity profile (XLogP3-AA = 3.8; 3 HBD; 4 HBA; TPSA = 112 Ų) [1]. The 2,5‑dimethylphenyl positional isomer (e.g., N-(2,5-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, typically offered at 95% purity by suppliers) differs in the spatial orientation of the methyl substituents, resulting in a distinct hydrogen‑bond surface and a comparable but not identical XLogP3-AA value (estimated to differ by ≥ 0.2 log units based on positional isomer trends) [2]. Although no direct head‑to‑head bioactivity comparison has been published for these two compounds, the divergent spatial arrangement of methyl groups is known to substantially affect affinity in ureidothiazole medicinal chemistry programs [2].

physicochemical profiling medicinal chemistry ADME prediction

Functional‑Group Comparison: Ureido‑Acetamide vs. Methoxy‑Substituted Analog

Replacing the 2,4‑dimethylphenyl motif with a 2‑methoxy‑4‑methylphenyl moiety (N-(2-methoxy-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide; MW 410.49; purity typically 95%) introduces a hydrogen‑bond acceptor at the ortho position, increasing the computed topological polar surface area and altering the hydrogen‑bond donor/acceptor balance. While no head‑to‑head bioactivity data are available specifically for the target compound versus this methoxy‑containing analog, the Chinese Chemical Letters study on 2‑ureidothiazole‑4‑formamide derivatives demonstrates that modification of the N‑aryl substituent can change VEGFR‑2 and PI3Kα inhibition by factors of 3‑10 [1]. By extension, the 2,4‑dimethylphenyl and 2‑methoxy‑4‑methylphenyl variants are expected to exhibit distinct target‑binding and cellular activity profiles, making them non‑interchangeable in biological assays.

structure–activity relationship kinase inhibition drug design

Scaffold‑Specific Activity Window: 2‑Ureidothiazole‑4‑acetamide vs. 2‑Benzamidothiazole

The 2‑ureidothiazole‑4‑acetamide core of the target compound is closely related to the 2‑ureidothiazole‑4‑formamide scaffold that yielded VEGFR‑2/PI3Kα dual inhibitors in a 2016 study [1]. In that series, compound 6i exhibited dose‑dependent inhibition of MDA‑MB‑231 and HepG2 cell proliferation and demonstrated good to moderate inhibition of both VEGFR‑2 and PI3Kα kinases [1]. A direct benzamide‑to‑ureido scaffold comparison (2‑benzamidothiazole vs. 2‑ureidothiazole) showed that replacement of the benzamide with a ureido group was critical for achieving dual VEGFR‑2/PI3Kα inhibition [1]. The target compound, bearing a 2‑ureido and a 4‑acetamide (instead of 4‑formamide), is expected to occupy a similar but distinct chemical space, with the acetamide providing an additional methylene spacer that may alter kinase hinge‑binding geometry.

kinase inhibitor scaffold VEGFR‑2 PI3Kα

Computed Drug‑Likeness: Rule‑of‑Five Compliance and Molecular Complexity

The target compound satisfies Lipinski's Rule of Five (MW = 394.5 g/mol; XLogP3-AA = 3.8; 3 HBD; 4 HBA) with no violations [1]. Its N‑isopropyl analog (MW 332.42; formula C16H20N4O2S; purity 98%) is smaller and lacks the aromatic N‑aryl extension, resulting in reduced lipophilicity and lower polar surface area . The N‑phenyl analog (MW 408.52; formula C22H24N4O2S) is larger and lacks the ortho‑ and para‑methyl substitutions, potentially affecting metabolic stability and target selectivity . Among these, the target compound occupies a balanced physicochemical space that rationalizes its selection as a screening candidate.

drug-likeness lead optimization purchasing criteria

Recommended Application Scenarios for N-(2,4-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide Based on Evidence


Dual VEGFR‑2/PI3Kα Probe Development in Angiogenesis Research

The compound's 2‑ureidothiazole‑4‑acetamide scaffold is structurally pre‑validated as a dual VEGFR‑2/PI3Kα inhibition motif, as demonstrated by compound 6i in the 2016 Chinese Chemical Letters study [1]. Researchers developing probes to investigate PI3K/Akt‑mediated resistance to anti‑angiogenic therapy can use the target compound as a starting scaffold. The 2,4‑dimethylphenyl substitution provides a distinct pharmacophoric surface relative to the published formamide series, potentially offering an altered kinase selectivity window that warrants profiling in VEGFR‑2 enzymatic assays and MDA‑MB‑231/HepG2 cellular proliferation models [1].

Medicinal Chemistry Hit‑to‑Lead Optimization with a Rule‑of‑Five‑Compliant Core

With MW 394.5, XLogP3-AA 3.8, and zero Rule‑of‑Five violations [2], the compound is positioned within the optimal oral drug‑like space. Medicinal chemistry teams pursuing oral kinase inhibitors can leverage this scaffold for systematic N‑aryl SAR exploration, using the N‑isopropyl analog (MW 332.42) and N‑phenyl analog (MW 408.52) as initial comparators . The intermediate lipophilicity and balanced HBD/HBA profile support parallel synthesis of focused libraries without extensive ADME optimization at the early stage.

Chemical Biology Tool for Sigma‑Receptor‑Related Pathways

Given the identified BindingDB entry for a closely related compound (BDBM50604966/CHEMBL5175530) with sigma‑2 receptor affinity (Ki = 5.10–7.90 nM) [3], the target compound may serve as a chemical probe for sigma‑2/TMEM97‑related pharmacology. Researchers studying sigma receptor biology should obtain this specific structural variant, as the N‑aryl substituent is a key determinant of sigma receptor subtype selectivity [3]. Direct radioligand displacement assays in PC‑12 (rat) and HEK293T (human) models are recommended for confirmatory profiling.

Building Block for Diversity‑Oriented Synthesis of Thiazole‑Containing Libraries

The compound's 4‑acetamide linker and 2‑ureido group provide two orthogonal diversification handles (N‑aryl amide and N‑aryl urea) for library construction. Procurement as a single‑batch building block ensures batch‑to‑batch consistency for parallel synthesis campaigns, as recommended in the 2‑ureidothiazole patent literature [4]. The 2,4‑dimethylphenyl group offers a sterically and electronically distinct aryl transfer compared to commonly used phenyl or 4‑methoxyphenyl building blocks.

Quote Request

Request a Quote for N-(2,4-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.